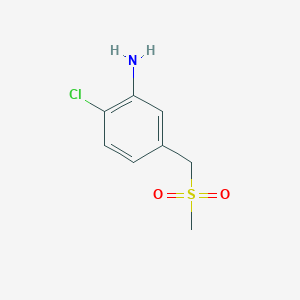

2-Chloro-5-(methanesulfonylmethyl)aniline

Description

Properties

IUPAC Name |

2-chloro-5-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPNYRFQCUDZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184114-42-8 | |

| Record name | 2-chloro-5-(methanesulfonylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of 2-Chloro-5-nitroaniline Followed by Reduction

One widely reported method involves starting from 2-chloro-5-nitroaniline, which undergoes sulfonylation with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylmethyl group. The nitro group is then chemically reduced to the corresponding amine to yield 2-chloro-5-(methanesulfonylmethyl)aniline.

Step 1: Sulfonylation

- React 2-chloro-5-nitroaniline with methanesulfonyl chloride.

- Use a suitable base (e.g., pyridine or triethylamine) to neutralize HCl formed.

- Control temperature to optimize substitution and minimize side reactions.

Step 2: Reduction

- Reduce the nitro group to an amine using catalytic hydrogenation or chemical reducing agents (e.g., iron/HCl, tin/HCl, or catalytic transfer hydrogenation).

- Catalysts such as platinum on carbon can be employed under hydrogen atmosphere or via transfer hydrogenation with ammonium formate.

This method is favored for its straightforward approach and relatively high yields, with the sulfonylation step introducing the sulfonylmethyl group selectively at the 5-position relative to the amino group.

Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds

Catalytic transfer hydrogenation is a key technique in reducing aromatic nitro compounds to amines without using gaseous hydrogen. For example, reduction of 2-chloro-5-(methanesulfonylmethyl)nitrobenzene can be performed using ammonium formate as a hydrogen donor in the presence of platinum on carbon catalyst.

- Conditions:

- Catalyst loading: 0.01% to 2% w/w relative to substrate.

- Ammonium formate: 0.01 to 2 mol per mol of nitro compound.

- Solvent: Alcohol or water.

- Temperature: 50°C to 150°C.

- Pressure: Autogenous pressure in an autoclave.

This method avoids the use of high-pressure hydrogen gas and allows for controlled reduction, preserving sensitive substituents such as the methanesulfonylmethyl group.

Oxidation of Corresponding Methylthio Precursors

An alternative approach involves preparing the methylthio-substituted aniline derivative first, followed by oxidation to the methanesulfonylmethyl derivative.

- The methylthio compound is oxidized using oxidizing agents such as hydrogen peroxide or peracids.

- This approach allows for stepwise functional group transformations and can be integrated into multi-step syntheses involving succinic acid derivatives and anilines.

Chlorination and Substitution Strategies

Chlorination of aromatic rings or side chains using chlorinating agents (e.g., phosphorus oxychloride, phosgene) in high boiling solvents like 1,2,4-trichlorobenzene can be employed to introduce chlorine substituents prior to sulfonylation.

- Elevated temperatures (80°C to 130°C) and stoichiometric excess of chlorinating agents favor chlorination.

- This step can be combined with subsequent substitution reactions to install the methanesulfonylmethyl group.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation + Reduction | 2-Chloro-5-nitroaniline | Methanesulfonyl chloride, base; catalytic hydrogenation or chemical reduction | Straightforward, high yield | Requires handling sulfonyl chloride and reduction step |

| Catalytic Transfer Hydrogenation | 2-Chloro-5-(methanesulfonylmethyl)nitrobenzene | Ammonium formate, Pt/C catalyst, alcohol/water, 50-150°C | Avoids gaseous hydrogen, mild conditions | Catalyst cost, optimization needed |

| Oxidation of Methylthio Precursors | 2-Chloro-5-(methylthio)methylaniline | Oxidants like H2O2 or peracids | Stepwise control over oxidation | Requires prior methylthio compound synthesis |

| Chlorination and Substitution | Aromatic precursors (e.g., methylpyridine derivatives) | Phosphorus oxychloride, high boiling solvents, 80-130°C | Effective chlorination | Harsh conditions, multiple steps |

Detailed Research Findings

The sulfonylation step is typically carried out at low to moderate temperatures to prevent overreaction or degradation of the amino group. The choice of base and solvent affects the selectivity and yield of the sulfonylation reaction.

Reduction of the nitro group can be efficiently performed using catalytic transfer hydrogenation with platinum on carbon and ammonium formate, which provides a safer and scalable alternative to hydrogen gas reduction.

Oxidation of methylthio derivatives to methanesulfonylmethyl compounds is well-documented in the literature, often yielding high purity products suitable for further functionalization.

Chlorination reactions using phosphorus oxychloride in aromatic solvents like 1,2,4-trichlorobenzene enable selective substitution on aromatic rings, which is useful in preparing chlorinated intermediates prior to sulfonylation.

Yields reported in literature for these processes generally range from 80% to over 90%, depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methanesulfonylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2-Chloro-5-(methanesulfonylmethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Chloro-5-(methanesulfonylmethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methanesulfonylmethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl derivatives generally exhibit higher molecular weights and polarity compared to thioether or heterocyclic analogs.

Thioether and Sulfinyl Derivatives

Key Observations :

- highlights ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a sulfonamidobenzamide derivative with antibacterial activity (MIC 0.45–0.9 mM against E.

Heterocyclic and Carbonylic Derivatives

Key Observations :

- Carbonylic derivatives (e.g., pyrrolidine carbonyl in ) may enhance solubility due to polar functional groups.

Biological Activity

2-Chloro-5-(methanesulfonylmethyl)aniline, with a CAS number of 1184114-42-8, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a methanesulfonylmethyl substituent on the aniline ring. Its molecular formula is C9H10ClNO2S, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is hypothesized that the methanesulfonyl group enhances the compound's solubility and reactivity, allowing for better interaction with target proteins and enzymes involved in cellular processes.

- Enzyme Inhibition : Studies suggest that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

- Anticancer Properties : Preliminary research indicates that derivatives of aniline compounds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation .

Pharmacokinetics

Research into similar compounds indicates that the introduction of sulfonamide groups can enhance pharmacokinetic properties such as solubility and bioavailability. For example, modifications in the aniline structure have been shown to improve drug-like properties significantly .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity | COX Inhibition | Solubility Enhancement |

|---|---|---|---|

| This compound | Potential | Hypothetical | Moderate |

| Nimesulide | Yes | Strong | High |

| Methanesulfonamide derivatives | Yes | Variable | Enhanced |

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(methanesulfonylmethyl)aniline, and how can their efficiency be evaluated?

Answer: The synthesis typically involves two key steps:

Nitro Group Functionalization : Reacting 2-chloro-5-nitroaniline with methanesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to introduce the methanesulfonylmethyl group .

Reduction : Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl).

Q. Efficiency Metrics :

- Yield Optimization : Reaction temperature (40–60°C) and solvent polarity (DMF or DMSO) significantly affect yield. For example, DMF improves sulfonylation efficiency due to its high polarity .

- Purity Control : Column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the product with >95% purity.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Bands at 3350 cm⁻¹ (N-H stretch), 1320–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 219.69 (M⁺) with fragments at m/z 184 (loss of Cl) and m/z 139 (loss of sulfonylmethyl group) .

Validation Tip : Cross-reference with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of nucleophilic substitution in derivatives of this compound?

Answer: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, but selectivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring SN2 mechanisms. Non-polar solvents (e.g., toluene) may promote elimination side reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk decomposition of the sulfonamide group.

Case Study :

Replacing Cl with piperidine in DMF at 60°C achieved 85% substitution yield, whereas THF under the same conditions yielded only 50% due to poor solubility .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives of this compound?

Answer: Contradictions often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2) can skew results. Validate using standardized protocols (e.g., NIH/NCBI guidelines) .

- Structural Analogues : Compare with 2-Chloro-5-(trifluoromethyl)aniline (antimicrobial) and 2-Bromo-4-nitroaniline (anticancer) to isolate functional group contributions .

Q. Resolution Workflow :

Reproduce studies under identical conditions.

Perform dose-response curves to establish IC₅₀ consistency.

Use molecular docking to verify binding affinity to purported targets (e.g., bacterial dihydropteroate synthase) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction systems?

Answer:

- HOMO-LUMO Analysis : Predicts sites of electrophilic/nucleophilic attack. For this compound, the amino group (HOMO-rich) and chlorine (LUMO-poor) dictate reactivity .

- Transition State Modeling : Identifies energy barriers for substitution reactions. DFT studies show a 15 kcal/mol barrier for Cl substitution with NH₃ in gas phase .

- Solvent Effects : COSMO-RS simulations quantify solvent polarity impacts on reaction pathways.

Q. What are the challenges in optimizing the synthetic scale-up of this compound?

Answer:

- By-Product Formation : Over-sulfonylation or nitro group reduction intermediates require rigorous purification. Use inline FTIR monitoring to detect side products early .

- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) can be reused 3–4 times with <10% activity loss.

- Safety : Exothermic reduction steps necessitate controlled addition of reductants (e.g., H₂ flow rate < 0.5 L/min) .

Q. Scale-Up Protocol :

Batch reactor for sulfonylation (50 L capacity).

Continuous hydrogenation reactor for nitro reduction.

Crystallization under controlled cooling (2°C/min) to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.